molecular formula C15H15NO2 B2919460 2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol CAS No. 1280575-72-5

2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol

Cat. No.: B2919460
CAS No.: 1280575-72-5
M. Wt: 241.29
InChI Key: FGMRQNNAHAFJGA-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol is a Schiff base compound of significant interest in chemical research and development. This family of compounds is characterized by an azomethine group (-C=N-), formed via the condensation of a primary amine and an aldehyde . Specifically, this E-isomer is synthesized from ortho-vanillin derivatives and is recognized for its potential as a versatile ligand in coordination chemistry. Its molecular structure, featuring phenolic oxygen, methoxy oxygen, and imine nitrogen atoms, allows it to form stable complexes with various metal ions . Scholarly literature on its structural isomer, which features a 4-methylphenyl group, highlights the relevance of such compounds in scientific research, including studies exploring their interactions with biological targets such as estrogen receptors . Researchers utilize this compound and its analogs primarily in the synthesis of novel metal complexes and for the study of hydrogen bonding and crystal packing in solid-state structures . The compound is provided for research applications only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-methoxy-6-[(2-methylphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-6-3-4-8-13(11)16-10-12-7-5-9-14(18-2)15(12)17/h3-10,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMRQNNAHAFJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol undergoes several types of reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amines, and substituted phenols.

Scientific Research Applications

2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol is a chemical compound with a variety of applications in scientific research. Characterized by a phenolic ring with a methoxy group (OCH3) at position 2 and an imine group at position 6, this compound, also known as a Schiff base, has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer research.

Scientific Research Applications

This compound is used in various scientific applications:

  • Anti-inflammatory Research The compound has shown promise in anti-inflammatory applications by inhibiting pathways that lead to inflammation, particularly through interactions with nuclear hormone receptors.
  • Anticancer Research It effectively inhibits the growth of various cancer cell lines by inducing apoptosis through modulation of key signaling pathways.
  • Interaction Studies This compound may bind to various biological targets, including enzymes involved in metabolic processes and receptors related to hormone signaling, which is essential for understanding its therapeutic potential. Studies also suggest that the compound may interact with estrogen receptors, influencing gene expression related to cellular proliferation and differentiation.
  • Antioxidant It exhibits potential as an antioxidant, with capabilities to scavenge free radicals, thereby protecting cells from oxidative stress.

Case Studies

  • Inhibition of Cancer Cell Lines In vitro studies have demonstrated that 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol effectively inhibited the growth of various cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through modulation of key signaling pathways.
  • Estrogen Receptor Binding Interaction studies have shown that 2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol can bind effectively to estrogen receptors, modulating their activity. This interaction is significant as it may influence gene expression related to cell growth and differentiation processes. Additionally, its ability to inhibit nuclear factor kappa B (NF-kB) signaling pathways suggests potential applications in cancer therapy by reducing inflammatory responses associated with tumor progression.

Data Table

Several compounds share structural similarities with 2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol:

Compound NameStructural FeaturesUnique Characteristics
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenolSimilar phenolic structure; different aryl groupKnown for binding estrogen receptors; potential therapeutic use
4-MethoxybenzaldehydeContains a methoxy group; lacks imine functionalityUsed in various syntheses but lacks biological activity compared to target compound
5-Nitro-o-phenylenediamineContains nitro groups; no methoxy or iminePrimarily used in dye manufacturing; limited pharmaceutical relevance

Chemical Reactions

2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol undergoes several reactions:

  • Oxidation: It can be oxidized to form quinone derivatives.
  • Reduction: Reduction of the imine group yields the corresponding amine.
  • Substitution: Substitution reactions at the phenolic position are possible. Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., alkyl halides). Major products include quinone derivatives, reduced amine forms, and substituted phenols.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Electronic Properties

Compound C=N Bond Length (Å) O···N H-Bond (Å) HOMO-LUMO Gap (eV)
Target Compound 1.286 2.62 3.8 (calc.)
4-Methyl Isomer 1.284 2.68 3.7 (calc.)
MFIP 1.284 2.60 4.12
Thiadiazole Derivative 1.298 2.59 4.0 (calc.)

Biological Activity

2-Methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol, a member of the Schiff base family, is characterized by its unique structure that includes a methoxy group and an imine linkage. This compound has garnered attention for its potential biological activities, including antibacterial, antioxidant, and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Synthesis

The compound has the chemical formula C15H15NO2C_{15}H_{15}NO_2 and features a phenolic ring with a methoxy group at position 2 and an imine group at position 6. The synthesis typically involves a one-pot condensation reaction between o-vanillin and an appropriate amine under mild conditions, often using solvents like methanol or ethanol.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study conducted using the Minimum Inhibitory Concentration (MIC) method showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These results suggest that the compound's ability to chelate metal ions may disrupt essential metal-dependent processes in bacteria, leading to its antibacterial effects .

Antioxidant Activity

The antioxidant activity of this compound has been evaluated through various assays, including DPPH radical scavenging and ABTS assays. The results indicate that it can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Assay TypeIC50 (µg/mL)
DPPH Scavenging30
ABTS Scavenging25

The antioxidant properties are attributed to the compound's ability to stabilize free radicals through electron donation, which is facilitated by its phenolic structure.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The MTT assay results indicated a dose-dependent reduction in cell viability for A549 lung cancer cells.

Concentration (µM)Cell Viability (%)
1085
2570
5045

Molecular docking studies revealed strong interactions between the compound and key active sites of cancer-related proteins, suggesting potential mechanisms for its anticancer activity .

Case Studies

  • Antibacterial Study : A comprehensive study evaluated the antibacterial efficacy of several Schiff bases, including our compound. The findings confirmed its superior activity against Staphylococcus aureus, which is particularly relevant given the rise of antibiotic-resistant strains .
  • Antioxidant Evaluation : A comparative study assessed various phenolic compounds' antioxidant activities, highlighting that this compound showed comparable efficacy to well-known antioxidants like ascorbic acid .
  • Anticancer Research : In a study focusing on lung cancer therapies, the compound was tested alongside established chemotherapeutics. It demonstrated synergistic effects when combined with these drugs, enhancing overall cytotoxicity towards cancer cells .

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